Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate
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Overview
Description
Pamidronate disodium is a bisphosphonate compound used primarily as a bone resorption inhibitor. It is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate. This compound is widely used in the treatment of conditions such as hypercalcemia of malignancy, Paget’s disease, and osteolytic bone metastases associated with breast cancer and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pamidronate disodium is synthesized from β-alanine and phosphorus reagents. The synthesis involves reacting β-alanine with phosphorus trichloride and phosphorous acid in a solvent such as chlorobenzene at elevated temperatures (around 132°C) for several hours. The reaction mixture is then hydrolyzed, and the pamidronic acid is crystallized from the aqueous phase .
Industrial Production Methods
In industrial settings, the preparation of pamidronate disodium involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH of the solution is adjusted using a phosphoric acid-phosphoric acid citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .
Chemical Reactions Analysis
Types of Reactions
Pamidronate disodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for pamidronate disodium due to its stable bisphosphonate structure.
Substitution: Pamidronate disodium can undergo substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions
Phosphorus Trichloride and Phosphorous Acid: Used in the synthesis of pamidronate disodium.
Hydrochloric Acid and Acetic Acid: Used for solubility adjustments during synthesis.
Major Products
The primary product of these reactions is pamidronate disodium itself, which is used in various medical formulations.
Scientific Research Applications
Pamidronate disodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of bisphosphonates and their interactions with calcium phosphate.
Biology: Investigated for its effects on osteoclast activity and bone resorption.
Industry: Utilized in the development of biodegradable polymer composites for bone substitution.
Mechanism of Action
Pamidronate disodium works by inhibiting bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This compound is taken up by osteoclasts, where it disrupts their activity, leading to decreased bone resorption and increased bone density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used for similar indications.
Zoledronic Acid: A more potent bisphosphonate with a longer duration of action.
Etidronate: An older bisphosphonate with different pharmacokinetic properties
Uniqueness
Pamidronate disodium is unique due to its specific binding affinity to bone minerals and its ability to inhibit osteoclast-mediated bone resorption without significantly affecting bone formation .
Properties
Molecular Formula |
C3H21NNa2O14P2+2 |
---|---|
Molecular Weight |
403.12 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphooxypropoxy)-oxido-oxophosphanium;heptahydrate |
InChI |
InChI=1S/C3H7NO7P2.2Na.7H2O/c4-2-1-3(5,10-12(6)7)11-13(8)9;;;;;;;;;/h5H,1-2,4H2;;;7*1H2/q;2*+1;;;;;;; |
InChI Key |
CXEXHBBRFZTIEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(O)(O[P+](=O)[O-])O[P+](=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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